
tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of a compound like “tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate” are typically enzymes or receptors that interact with the functional groups present in the compound. The tert-butyl group, for instance, is known for its unique reactivity pattern .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For instance, compounds with a tert-butyl group have been implicated in biosynthetic and biodegradation pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is present. Tertiary butyl esters, for example, find large applications in synthetic organic chemistry .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, late-stage hydroxylation at tert-butyl sites has been demonstrated on densely functionalized molecules of pharmaceutical interest .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the crowded tert-butyl group is known for its unique reactivity pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. The cyanomethylidene moiety in tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate can enhance the compound's reactivity and biological activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, suggesting potential for further development as anticancer agents.
2. Neurological Disorders
Pyrrolidine derivatives are also being investigated for their neuroprotective effects. The structural features of this compound may contribute to its ability to modulate neurotransmitter systems, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
Organic Synthesis Applications
1. Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic additions and cycloadditions, allows chemists to construct complex molecular architectures efficiently. For example, it can be used in the synthesis of heterocyclic compounds that are valuable in pharmaceuticals.
2. Reaction Conditions and Yields
Table 1 summarizes the reaction conditions and yields achieved using this compound in different synthetic pathways:
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nucleophilic Addition | DMF, RT | 85 |
Cycloaddition | THF, 40°C | 75 |
Coupling Reaction | Anhydrous conditions | 90 |
Material Science Applications
1. Polymer Synthesis
The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for the incorporation into polymer backbones, leading to materials with enhanced mechanical and thermal properties.
2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be integrated into formulations for coatings and adhesives, improving adhesion properties and durability.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of pyrrolidine derivatives, this compound was tested against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
Case Study 2: Synthesis of Heterocycles
A research team utilized this compound as a starting material to synthesize novel heterocycles through a series of reactions including nucleophilic addition and cyclization. The resulting compounds demonstrated significant biological activity against bacterial strains.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another tert-butyl ester with applications in organic synthesis and as a protecting group for amines.
tert-Butyl acetate: Used as a solvent and in the production of coatings and adhesives.
tert-Butyl alcohol: A common solvent and intermediate in organic synthesis.
Uniqueness
tert-Butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring with a tert-butyl ester and a nitrile group. This unique structure imparts specific reactivity and properties that differentiate it from other tert-butyl esters and similar compounds.
Biological Activity
Chemical Identity and Properties
- IUPAC Name: tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate
- CAS Number: 1339892-43-1
- Molecular Formula: CHNO
- Molecular Weight: 208.26 g/mol
- Purity: 97% .
This compound is a pyrrolidine derivative that has garnered interest due to its potential biological activities. The presence of the cyanomethylidene group suggests possible reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving neurotransmitter systems and metabolic processes. The cyanomethylidene moiety can facilitate nucleophilic attacks, potentially leading to the formation of biologically active derivatives.
Pharmacological Potential
Toxicology and Safety
The toxicity profile of this compound is not well-documented. However, compounds with similar structures often require careful evaluation due to potential cytotoxic effects at high concentrations. Standard safety assessments should be conducted to determine safe handling procedures.
Case Studies
- Neuropharmacological Studies:
- Antimicrobial Screening:
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h4H,5,7-8H2,1-3H3/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAOROXCRZCMI-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC#N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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